Hpk1-IN-47: A Technical Guide for Researchers and Drug Development Professionals
Hpk1-IN-47: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hpk1-IN-47 is a chemical compound that serves as a ligand for Hematopoietic Progenitor Kinase 1 (HPK1). Primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Hpk1-IN-47 is a valuable tool for researchers investigating HPK1-mediated signaling pathways and developing novel therapeutics for diseases where HPK1 is implicated, such as cancer. This technical guide provides a comprehensive overview of the chemical structure, properties, and the biological context of Hpk1-IN-47, along with detailed experimental protocols and signaling pathway diagrams to facilitate its application in research and drug development.
Chemical Structure and Physicochemical Properties
Hpk1-IN-47 is a complex heterocyclic molecule. Its chemical structure and key physicochemical properties are summarized below.
Chemical Structure:
Table 1: Physicochemical Properties of Hpk1-IN-47
| Property | Value | Reference |
| IUPAC Name | (Not publicly available) | |
| CAS Number | 2893885-42-0 | [1] |
| Molecular Formula | C₂₆H₂₇N₅O | [1] |
| Molecular Weight | 425.53 g/mol | [1] |
| Canonical SMILES | CC1=C2C(CCNC2)=CC(C3=NC(C(C4=CC=C(C(N(C)C)=O)C(C)=C4)=CN5)=C5N=C3)=C1 | [1] |
| Solubility | (Not publicly available) | |
| Appearance | (Not publicly available) |
Biological Context and Mechanism of Action
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2][3] It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[2][3]
Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[3] This phosphorylation event leads to the recruitment of 14-3-3 proteins, subsequent ubiquitination, and proteasomal degradation of SLP-76.[3] This cascade ultimately attenuates the downstream signaling pathways, including the activation of PLCγ1 and ERK, thereby dampening T-cell activation, proliferation, and cytokine production (e.g., IL-2).[3]
By acting as a ligand for HPK1, Hpk1-IN-47 can be incorporated into PROTACs. These bifunctional molecules are designed to bring HPK1 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of HPK1 by the proteasome. The degradation of HPK1 removes its inhibitory effect on T-cell signaling, thus enhancing the anti-tumor immune response. This makes HPK1 an attractive target for cancer immunotherapy.[2][3]
Signaling Pathway Diagram
Caption: HPK1 Signaling Pathway and the Mechanism of Action of Hpk1-IN-47-based PROTACs.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of compounds targeting HPK1, which can be adapted for Hpk1-IN-47-based PROTACs.
Biochemical HPK1 Kinase Inhibition Assay
Objective: To determine the in vitro potency of a test compound in inhibiting HPK1 kinase activity.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
ATP (Adenosine triphosphate), including [γ-³³P]ATP for radiometric detection or cold ATP for luminescence-based assays
-
Test compound (e.g., Hpk1-IN-47-based PROTAC)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent for luminescence-based detection
-
384-well plates
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a pre-mixed solution containing the HPK1 substrate (e.g., MBP) and ATP to each well.
-
Initiate the kinase reaction by adding 5 µL of recombinant human HPK1 enzyme to each well. The final reaction volume is 20 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection (ADP-Glo™ Assay):
-
Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce luminescence. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Assay for Inhibition of SLP-76 Phosphorylation
Objective: To assess the ability of a test compound to inhibit HPK1-mediated phosphorylation of SLP-76 in a cellular context.
Materials:
-
Jurkat T-cells or primary human T-cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Test compound (e.g., Hpk1-IN-47-based PROTAC)
-
Anti-CD3/anti-CD28 antibodies or beads for T-cell stimulation
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Rabbit anti-phospho-SLP-76 (Ser376) and mouse anti-total SLP-76
-
HRP-conjugated secondary antibodies
-
Western blot reagents and equipment or ELISA kit for pSLP-76
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells to a density of approximately 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with serial dilutions of the test compound or DMSO (vehicle control) for 1-2 hours at 37°C.
-
-
T-Cell Stimulation: Activate the T-cells by adding anti-CD3/anti-CD28 antibodies or beads for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Pellet the cells by centrifugation and lyse them with ice-cold lysis buffer.
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pSLP-76 (Ser376) and total SLP-76 (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities for pSLP-76 and normalize to the total SLP-76 signal. Calculate the percent inhibition of SLP-76 phosphorylation for each compound concentration and determine the IC₅₀ value.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the evaluation of an HPK1-targeting compound.
Caption: Experimental Workflow for the Evaluation of HPK1 Inhibitors.
Conclusion
Hpk1-IN-47 is a key chemical tool for the development of HPK1-targeting PROTACs. Understanding its chemical properties, the biological role of its target, and the appropriate experimental methodologies is crucial for its effective use in research and drug discovery. This guide provides a foundational resource for scientists working in the field of immuno-oncology and kinase inhibitor development.
